Cyclopentyl isocyanide

Description

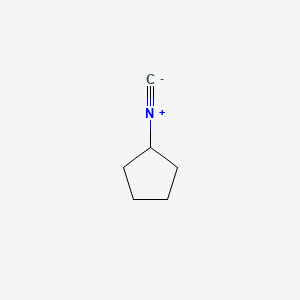

Structure

3D Structure

Properties

IUPAC Name |

isocyanocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-7-6-4-2-3-5-6/h6H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLSDEJNOQVCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370503 | |

| Record name | cyclopentyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68498-54-4 | |

| Record name | cyclopentyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl Isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopentyl Isocyanide and Its Analogues

Dehydration of N-Cyclopentylformamide

The most prevalent method for synthesizing isocyanides, including cyclopentyl isocyanide, involves the dehydration of the corresponding N-substituted formamide (B127407). mdpi.comrsc.org This two-step process begins with the formylation of the primary amine, followed by the removal of a water molecule to yield the isocyanide. rsc.org

Phosphorous Oxychloride-Mediated Dehydration Strategies

Phosphorus oxychloride (POCl₃) is a widely utilized and effective dehydrating agent for converting N-substituted formamides to isocyanides. mdpi.comresearchgate.net The reaction is typically performed in the presence of a base, such as a tertiary amine, to neutralize the acidic byproducts. mdpi.comresearchgate.net The general mechanism involves the activation of the formamide by POCl₃, followed by elimination to form the isocyanide. researchgate.net

Recent studies have focused on optimizing this method for improved efficiency and sustainability. For instance, conducting the dehydration of N-substituted formamides with phosphorus oxychloride in the presence of triethylamine (B128534) as the solvent at 0 °C has been shown to produce isocyanides in high to excellent yields in under five minutes. nih.govnih.gov This solvent-free or co-solvent approach significantly reduces reaction time and waste. nih.gov

Table 1: Dehydration of N-(3-bromophenyl)formamide with POCl₃ and Triethylamine nih.gov

| Co-Solvent | Yield (%) |

| Dichloromethane | 94 |

| Tetrahydrofuran | 72 |

| None | Excellent |

This methodology has been successfully applied to synthesize a wide range of functionalized isocyanides, demonstrating its broad applicability. rsc.org

Alternative Dehydrating Agents and Optimized Protocols

While phosphorus oxychloride is common, other dehydrating agents have been explored to overcome some of its limitations, such as its toxicity and the generation of inorganic phosphate (B84403) waste. mdpi.comresearchgate.net These alternatives include phosgene (B1210022), diphosgene, and tosyl chloride. mdpi.com However, phosgene and its derivatives are highly toxic. mdpi.comrsc.org

A comparative study of different dehydrating agents for the synthesis of aliphatic isocyanides from N-formamides revealed that p-toluenesulfonyl chloride (p-TsCl) can be a superior reagent for non-sterically demanding substrates, offering yields up to 98% and a lower environmental factor (E-factor). researchgate.netrsc.org This method provides a simpler reaction protocol and work-up compared to POCl₃. rsc.org Another approach involves the use of triphenylphosphine (B44618) (PPh₃) and iodine, which has shown high yields for primarily aromatic formamides. mdpi.com

Hofmann Carbylamine Reaction for this compound Synthesis

The Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis, offers a direct route to isocyanides from primary amines. wikipedia.orgcollegedunia.com This reaction involves treating a primary amine, such as cyclopentylamine, with chloroform (B151607) and a strong base, typically alcoholic potassium hydroxide. wikipedia.orgunacademy.com The key intermediate in this transformation is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and the base. wikipedia.orgcollegedunia.com The amine then reacts with the dichlorocarbene, and subsequent elimination steps lead to the formation of the isocyanide. wikipedia.org

This reaction is notable for its use as a qualitative test for primary amines, as the isocyanide products have a characteristic and often foul odor. collegedunia.comunacademy.com While effective, the reaction conditions can be harsh, and the use of chloroform presents environmental and safety concerns. The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can improve the reaction conditions for the synthesis of compounds like tert-butyl isocyanide. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) in the Diversification of Isocyanides

While not a direct synthesis of this compound itself, Nucleophilic Aromatic Substitution (SNAr) represents a powerful strategy for diversifying existing isocyanide structures. d-nb.info This method involves the reaction of a suitable isocyanide precursor, typically an aryl isocyanide bearing an electron-withdrawing group and a good leaving group, with a nucleophile. d-nb.infofishersci.fi

This approach allows for the introduction of various functionalities onto the isocyanide molecule under mild conditions, leading to novel isocyanides that might be difficult to access through de novo synthesis. d-nb.info The resulting isocyanides are often solid and less noxious, making them easier to handle. d-nb.info This strategy expands the chemical space accessible from a single precursor isocyanide. d-nb.info

Emerging Synthetic Approaches to this compound (e.g., from Oxazoles, Thiocyanate Desulfurization)

Research into isocyanide synthesis continues to yield novel and more efficient methods.

From Oxazoles: Oxazoles can serve as precursors to isocyanides. For instance, a silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides has been developed for the synthesis of oxazoles. rsc.org Conversely, synthetic routes from isocyanides to oxazoles are also established, suggesting the potential for reversible or related pathways. thieme-connect.comthieme-connect.comsci-hub.seresearchgate.net

Desulfurization of Thiocyanates: The conversion of thiocyanates (R-SCN) to isothiocyanates (R-NCS) is a known transformation. chemrxiv.org More relevant to isocyanide synthesis is the desulfurization of isothiocyanates. A sustainable method for the sulfurization of isocyanides to isothiocyanates using elemental sulfur and a catalytic amount of an amine base has been reported. rsc.orgresearchgate.net This suggests that a reverse reaction, the desulfurization of a thiocarbonyl compound, could potentially yield an isocyanide. While direct desulfurization of thiocyanates to isocyanides is less common, the interconversion between these related functional groups remains an area of synthetic exploration. acs.orgresearchgate.net

Green Chemistry Principles in Isocyanide Synthesis

The principles of green chemistry are increasingly being applied to isocyanide synthesis to address concerns about toxic reagents, hazardous waste, and energy consumption. mdpi.comnih.gov Key developments include:

Solvent-Free and Co-solvent-Free Conditions: As seen with the optimized POCl₃ dehydration, eliminating or reducing the use of volatile organic solvents minimizes waste and environmental impact. nih.govnih.gov

Catalytic Approaches: The use of catalytic amounts of bases or other reagents, as seen in some desulfurization and SNAr reactions, improves atom economy and reduces waste. d-nb.inforsc.org

Increased Reaction Efficiency: Methods that offer high yields in shorter reaction times, such as the rapid POCl₃ dehydration protocol, contribute to a more sustainable process by saving energy and resources. rsc.orgnih.govrsc.org

By focusing on these principles, the synthesis of this compound and other isonitriles can be made safer, more efficient, and more environmentally friendly. rsc.org

Applications of Cyclopentyl Isocyanide in Advanced Organic Synthesis

Strategic Utility as a Molecular Building Block

The isocyanide functional group, with its dual nucleophilic and electrophilic character at the carbon atom, imparts exceptional synthetic potential to cyclopentyl isocyanide. This allows it to participate in a wide array of chemical transformations, particularly in multicomponent reactions (MCRs), making it an invaluable tool for the rapid generation of molecular diversity and complexity.

Constructing Complex Molecular Architectures and Skeletons

This compound is extensively utilized in isocyanide-based multicomponent reactions (I-MCRs), such as the Passerini and Ugi reactions, which are renowned for their efficiency, atom economy, and ability to assemble complex molecules from simple starting materials in a single step. nih.govencyclopedia.pub These reactions have proven to be powerful strategies for the construction of highly functionalized and structurally diverse molecular frameworks. nih.gov

The utility of this compound in these reactions stems from its ability to act as a linchpin, connecting multiple components and introducing the cyclopentyl moiety into the final product. This approach facilitates the creation of intricate molecular skeletons that would otherwise require lengthy and often arduous multi-step synthetic sequences. nih.gov The convergent nature of MCRs allows for the rapid generation of libraries of complex molecules, which is particularly advantageous in the early stages of drug discovery and materials science. nih.gov

Key Multicomponent Reactions Involving this compound:

| Reaction Name | Reactants | Product Type |

| Passerini Reaction | Aldehyde or Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | Aldehyde or Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

This table summarizes the key reactants and product types for the Passerini and Ugi reactions, which frequently employ this compound.

Synthesis of Functionalized Cyclopentene (B43876) and Cyclopentane (B165970) Frameworks

Functionalized cyclopentene and cyclopentane rings are prevalent structural motifs in a vast number of natural products and biologically active molecules. nih.gov The development of stereoselective methods for the synthesis of these carbocyclic frameworks is a significant focus in contemporary organic chemistry. nih.govorganic-chemistry.org this compound has been instrumental in the development of novel strategies to access these valuable scaffolds.

Isocyanide-based multicomponent reactions have been successfully employed to construct highly substituted and stereochemically defined cyclopentenyl frameworks. nih.gov These methods often combine the diversity-generating power of MCRs with stereocontrolled processes, enabling the synthesis of structurally unique and complex cyclopentane derivatives. nih.govresearchgate.net The ability to rapidly assemble these functionalized rings from simple and readily available starting materials is a key advantage of using this compound in these synthetic strategies. nih.gov

Contributions to Medicinal Chemistry and Drug Discovery

The isocyanide functional group is not only a versatile synthetic handle but also a valuable pharmacophore in its own right. nih.govuniupo.itacs.org Isocyanide-containing molecules have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govresearchgate.net Consequently, this compound has become an important building block in the generation of new therapeutic agents and pharmaceutical intermediates. pharmanoble.com

Generation of Bioactive Compounds and Pharmaceutical Intermediates

The application of this compound in multicomponent reactions has led to the synthesis of numerous bioactive compounds and key intermediates for the pharmaceutical industry. nih.govchem-space.com The structural complexity and diversity that can be achieved through I-MCRs make this approach highly suitable for the exploration of chemical space in the search for new drug candidates. nih.gov The isocyanide moiety itself can act as a metal-coordinating warhead, a feature that can be exploited in the design of targeted therapies. uniupo.itacs.org

Design and Synthesis of Peptidomimetics (Linear and Conformationally Constrained)

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. upc.edulongdom.orgbenthamscience.com Isocyanide-based multicomponent reactions are particularly well-suited for the synthesis of peptidomimetics because they can generate peptide-like structures in a single step. nih.govbeilstein-journals.org

This compound can be incorporated into these reactions to produce both linear and cyclic peptidomimetics. nih.govbeilstein-journals.org The synthesis of conformationally constrained cyclic peptidomimetics is of particular interest, as restricting the flexibility of a peptide can lead to increased receptor affinity and selectivity. beilstein-journals.orgmdpi.comnih.gov The general strategy involves an initial isocyanide-based multicomponent reaction to form a linear precursor, followed by a subsequent cyclization step. beilstein-journals.org

Strategies for Synthesizing Cyclic Peptidomimetics using I-MCRs:

| Cyclization Strategy | Description |

| Deprotection–Cyclization | A bifunctional substrate with a protecting group is used in the MCR. Subsequent deprotection reveals a reactive group that participates in an intramolecular cyclization. beilstein-journals.org |

| Ring-Closing Metathesis (RCM) | The MCR components contain terminal alkenes, allowing for a subsequent RCM reaction to form a macrocycle. beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | An azide and an alkyne are incorporated into the MCR product, which then undergo a "click" reaction to form a triazole-containing macrocycle. beilstein-journals.org |

This table outlines common strategies for the synthesis of cyclic peptidomimetics following an initial isocyanide-based multicomponent reaction.

Bioorthogonal Labeling of Biomolecules

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org Isocyanides have emerged as valuable tools for the bioorthogonal labeling of biomolecules due to their small size, stability, and unique reactivity. frontiersin.orgnih.govnih.gov The isocyano group is largely absent in mammalian systems, making it an ideal chemical reporter. wikipedia.org

This compound and other isocyanides can participate in bioorthogonal ligation reactions, such as the isocyanide-tetrazine click reaction. wikipedia.orgfrontiersin.orgnih.gov This reaction is a [4+1] cycloaddition followed by a retro-Diels-Alder elimination of nitrogen gas, forming a stable product. wikipedia.org This strategy has been successfully used to label biomolecules in living cells, providing a powerful method for studying biological processes in real-time. frontiersin.orgnih.gov The biocompatibility and unique reactivity of isocyanides make them promising functionalities for the development of new probes and diagnostic tools. nih.govresearchgate.net

Relevance in Materials Science

This compound's unique chemical properties make it a valuable building block in the field of materials science. Its ability to participate in various polymerization reactions and its potential for creating materials with specific functionalities are areas of active research.

Polymerization Strategies for Novel Materials

Isocyanides serve as versatile monomers in the synthesis of advanced polymers with controlled architectures. The polymerization of isocyanides can lead to the formation of unique helical polymer structures. While research has specifically highlighted the living polymerization of aryl isocyanides initiated by dinuclear metal complexes to produce single-handed helical polymers, this strategy demonstrates a pathway applicable to other isocyanides like this compound nih.gov. Such helical polymers are of interest for their chiroptical properties and potential applications in chiral separation and recognition.

Another strategy involves the incorporation of isocyanide units into the main chain of organometallic polymers. For instance, polymers containing cobaltacyclopentadiene repeating units have been shown to react with isocyanides, such as t-butyl isocyanide, to form polymers with (η5-cyclopentadienyl)(η4-iminocyclopentadiene)cobalt moieties bohrium.com. This post-polymerization modification introduces new functional groups into the polymer backbone, thereby altering the material's properties. These methods indicate that this compound can be a key component in creating novel polymeric materials with tailored structures and functionalities.

| Polymerization Strategy | Description | Potential Outcome for this compound | Reference |

|---|---|---|---|

| Screw-Sense-Selective Polymerization | A living polymerization technique, often initiated by metal complexes, that controls the helical direction (screw-sense) of the resulting polymer chain. | Formation of poly(this compound) with a predominantly single-handed helical structure, leading to materials with high optical activity. | nih.gov |

| Incorporation into Organometallic Polymers | Reaction of an isocyanide with a pre-existing organometallic polymer to incorporate the isocyanide moiety into the polymer backbone. | Creation of novel cobalticinium-containing polymers where the this compound unit modifies the polymer's electrochemical and thermal properties. | bohrium.com |

Development of Coatings and Functional Materials

Functional coatings are crucial for providing surfaces with enhanced properties such as durability, specific optical characteristics, or environmental protection fraunhofer.demdpi.com. The development of innovative, high-performance coatings is a significant area of materials science mdpi.com. While direct, large-scale application of this compound in commercial coatings is not widely documented, its chemical nature presents possibilities for its use in creating specialized functional materials.

The isocyanide functional group is known for its ability to coordinate with metals acs.org. This property could be exploited to create functional polymer coatings that act as metal scavengers, sensors, or catalysts. By incorporating this compound into a polymer matrix, it is possible to develop materials with tailored surface functionalities. These materials could find use in advanced applications where specific interactions with metal ions are required. The versatility of isocyanide chemistry in multicomponent reactions also allows for the synthesis of complex molecules that could be used as additives or building blocks for functional coatings, adhesives, and other materials nih.gov.

Catalytic Roles and Methodologies

In synthetic chemistry, catalysts are essential for increasing the rate of reactions and directing them toward a desired product, a process known as catalysis mdpi.com. This compound participates in various catalyzed reactions where its unique reactivity is harnessed to build complex molecular architectures with high efficiency and control.

Promotion of Reaction Rates and Selectivity in Chemical Transformations

Catalysis plays a critical role in controlling the outcomes of chemical reactions, particularly in multicomponent reactions where several pathways may be possible mdpi.com. The use of a catalyst can favor one pathway, leading to high selectivity for the desired product mdpi.comnih.gov.

A notable example is the (N-heterocyclic carbene)Ni(II)-catalyzed [5 + 1] benzannulation reaction. nih.govresearchgate.net In this transformation, an N-heterocyclic carbene (NHC) nickel catalyst effectively promotes the cross-reaction between a cyclopropene and an isocyanide, such as this compound nih.gov. This catalytic method is challenging because it must prevent the competitive homo-oligomerization of the isocyanide, a common side reaction nih.gov. The catalyst's role is to direct the reaction specifically toward the desired [5 + 1] cycloaddition, enabling the synthesis of complex, multi-substituted aniline and spiro-ring structures from simple starting materials nih.gov. This demonstrates how a carefully chosen catalytic system can unlock the synthetic potential of isocyanides, promoting reaction rates and ensuring high selectivity for intricate chemical transformations.

| Catalytic Process | Role of Catalyst | Substrates | Outcome | Reference |

|---|---|---|---|---|

| (NHC)Ni(II)-Catalyzed [5 + 1] Benzannulation | Promotes the cross-reaction between cyclopropene and isocyanide while suppressing the isocyanide's homo-oligomerization. Directs the reaction pathway to achieve high selectivity. | Cyclopropene and Isocyanide (e.g., this compound) | Efficient and selective synthesis of fused and multi-substituted anilines and unsymmetrically functionalized spiro-ring structures. | nih.gov |

Theoretical and Computational Chemistry Studies on Cyclopentyl Isocyanide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its favorable balance of accuracy and computational cost. scienceopen.com It is extensively used to model the properties and reactions of isocyanide-containing compounds, including cyclopentyl isocyanide.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states.

A pertinent example can be drawn from the DFT study of the reaction between cyclohexyl isocyanide, a close structural analog of this compound, and 1,1,1,5,5,5-hexafluropentane-2,4-dione. researchgate.net In this study, calculations using the B3LYP functional were employed to explore two proposed pathways: a direct attack and a conjugate addition. researchgate.net By calculating the energy changes along the intrinsic reaction coordinate (IRC), researchers can visualize the entire reaction path from reactants to products. researchgate.net The calculations identified and optimized the geometries of all intermediates and transition states, revealing that a previously unconsidered pathway involving a Michael addition followed by a Cope–Claisen-type rearrangement was both energetically and kinetically favored over the initially proposed mechanisms. researchgate.net Such studies provide a clear picture of the step-by-step process of bond formation and cleavage, with the calculated activation energies for each transition state indicating the rate-determining step of the reaction.

These computational approaches are also vital for understanding complex isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. rsc.orgmdpi.com DFT modeling helps elucidate the formation of key intermediates, like the nitrilium ion, and rationalize the subsequent intramolecular steps that lead to the final product. mdpi.com

| Pathway | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Direct Attack | Reactants | 0.00 | Initial state |

| TS1 | +25.8 | Transition state for nucleophilic attack | |

| Product | -15.2 | Final adduct | |

| Favored Pathway | Reactants | 0.00 | Initial state |

| TS_new | +19.5 | Transition state for Michael addition | |

| Product_new | -28.7 | Final rearranged product |

One of the most powerful applications of DFT in organic synthesis is the prediction and rationalization of reaction selectivity. In reactions involving this compound, multiple outcomes are often possible, and DFT can pinpoint why one product is formed preferentially.

For instance, in a diastereoselective isocyanide-based multicomponent reaction that produces highly substituted cyclopentenyl scaffolds, DFT calculations provided crucial insights into the observed stereoselectivity. rsc.org By modeling the transition states leading to the different possible diastereomers, researchers can compare their relative activation energies (ΔG‡). The transition state with the lower activation energy corresponds to the kinetic product, which is the one predominantly observed experimentally. These computational models can account for subtle steric and electronic interactions that govern the facial selectivity of the reacting components, thus explaining the high diastereomeric ratios achieved. rsc.org

The unique reactivity of the isocyanide functional group is a direct consequence of its electronic structure. DFT calculations provide a detailed description of the electron distribution and molecular orbitals that govern this reactivity. The isocyanide group is often described by two main resonance structures: a triply bonded form with a negative formal charge on carbon and a positive charge on nitrogen, and a carbene-like divalent carbon structure. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.edutaylorandfrancis.com For isocyanides, the terminal carbon atom is central to both key orbitals. nih.gov

HOMO: The Highest Occupied Molecular Orbital is a σ-type orbital primarily localized on the carbon atom, resembling a lone pair. This orbital is responsible for the nucleophilic character of the isocyanide, participating in donations to electrophiles (e.g., attacking imines or carbonyls in MCRs). mdpi.comnih.gov

LUMO: The Lowest Unoccupied Molecular Orbital is a set of two degenerate π* antibonding orbitals, which are also centered predominantly on the carbon atom. These orbitals can accept electron density from nucleophiles, accounting for the electrophilic character of the isocyanide carbon. nih.gov

This dual electronic nature, termed amphiphilicity, makes isocyanides exceptionally versatile reagents. nih.gov DFT can be used to visualize these orbitals and calculate their energy levels. Furthermore, analyses like Natural Bond Orbital (NBO) can provide quantitative details about donor-acceptor interactions within the molecule and during a reaction, revealing the flow of electron density between orbitals as new bonds are formed. researchgate.net Electrostatic potential maps generated via DFT can also visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

| Orbital | Type | Primary Location | Chemical Role |

|---|---|---|---|

| HOMO | σ (non-bonding) | Carbon Atom | Nucleophile / Donor |

| LUMO | π* (anti-bonding) | Carbon Atom | Electrophile / Acceptor |

The five-membered cyclopentyl ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. The specific conformation can influence the steric environment around the isocyanide group and potentially affect reaction rates and selectivity.

DFT calculations can be used to perform a conformational analysis to identify the most stable geometries of this compound. By systematically rotating the bonds and allowing the geometry to relax to the nearest energy minimum, a potential energy surface can be mapped. This analysis reveals the relative energies of the different stable conformers and the energy barriers for interconversion between them. This information is valuable for understanding which conformation is most likely to be present at a given temperature and to participate in a chemical reaction.

Molecular Dynamics and Quantum Chemical Modeling

While DFT calculations typically model molecules in a static, time-independent manner (often simulating an isolated molecule in the gas phase or with an implicit solvent model), molecular dynamics (MD) simulations introduce the element of time and explicit molecular motion. diva-portal.org

MD simulations model the atomic movements of a system over time by solving Newton's equations of motion. When combined with quantum chemical methods (a technique known as ab initio MD or QM/MM), it allows for the simulation of reactive processes and conformational changes with high accuracy. For this compound, MD simulations can be used to:

Explore the conformational space more exhaustively than static calculations. scispace.com

Study the explicit interactions between this compound and solvent molecules.

Simulate the dynamic trajectory of a reaction, providing a more realistic picture of how reactants approach each other and evolve into products.

These simulations provide a bridge between the theoretical energy landscape and the real-world behavior of molecules in solution.

Computational Prediction of Reactivity and Interaction Parameters

Beyond mapping reaction pathways, computational chemistry can be used to derive quantitative parameters that predict the reactivity of a molecule. Conceptual DFT provides a framework for defining chemical concepts like electronegativity and hardness based on the electronic structure.

For isocyanides, a key parameter is their nucleophilicity. The nucleophilicity parameter (N) within Mayr's reactivity scales, which quantifies the kinetic reactivity of nucleophiles, can be correlated with computationally derived properties. researchgate.net For example, the energy of the HOMO is often used as a theoretical descriptor for nucleophilicity, as a higher-energy HOMO indicates that the electrons are more readily donated. taylorandfrancis.com By calculating the HOMO energy of this compound and comparing it to other known nucleophiles, its reactivity in polar reactions can be predicted. Similarly, parameters like the electrophilicity index can be calculated to predict its behavior in reactions where it acts as the electrophile. These predictive tools are invaluable for designing new reactions and understanding the scope and limitations of existing ones.

Derivatives and Functionalization Strategies of Cyclopentyl Isocyanide

Synthesis and Utility of Substituted Cyclopentyl Isocyanides (e.g., 1-Cyclopentyl-1-tosylmethyl isocyanide)

A prominent example of a substituted cyclopentyl isocyanide is 1-Cyclopentyl-1-tosylmethyl isocyanide. This compound belongs to the family of α-tosylmethyl isocyanide (TosMIC) derivatives, which are powerful reagents in organic synthesis. The synthesis of 1-Cyclopentyl-1-tosylmethyl isocyanide showcases a strategic modification of the parent TosMIC structure to incorporate the cyclopentyl moiety, thereby modulating its reactivity and steric profile. rsc.org

The synthesis typically begins with the preparation of an N-(p-tolylsulfonylmethyl)formamide intermediate from sodium p-toluenesulfinate, formaldehyde, and formamide (B127407). This intermediate is then alkylated to introduce the cyclopentyl group, followed by a dehydration step, often using phosphorus oxychloride (POCl₃) and a base like triethylamine (B128534) at low temperatures, to yield the final isocyanide product. The IUPAC name for this compound is 1-[cyclopentyl(isocyano)methyl]sulfonyl-4-methylbenzene. cuni.cz

The utility of 1-Cyclopentyl-1-tosylmethyl isocyanide lies in its role as a versatile building block for constructing complex molecules. The presence of the electron-withdrawing tosyl group enhances the stability of the molecule, while the isocyanide group's ambiphilic nature allows it to act as both a nucleophile and an electrophile. This dual reactivity is harnessed in various transformations, most notably in multicomponent reactions (MCRs) like the Ugi reaction, where it can be coupled with amines, ketones, and carboxylic acids to generate diverse and complex products. wikipedia.orgorganic-chemistry.org The cyclopentyl group itself introduces significant steric bulk, which can be exploited to influence the regioselectivity of cycloaddition reactions.

| Parameter | Description | Reference |

|---|---|---|

| IUPAC Name | 1-[cyclopentyl(isocyano)methyl]sulfonyl-4-methylbenzene | cuni.cz |

| Molecular Formula | C₁₄H₁₇NO₂S | |

| Key Functional Groups | Isocyanide (-NC), Sulfonyl (-SO₂-), Cyclopentane (B165970) Ring | |

| General Synthetic Steps | 1. Formation of N-(p-tolylsulfonylmethyl)formamide intermediate. | |

| 2. Introduction of the cyclopentyl group via alkylation. | ||

| 3. Dehydration to form the isocyanide group. | ||

| Key Applications | Building block in organic synthesis, particularly in Ugi and other multicomponent reactions. |

Impact of Substituents on Chemical Reactivity and Stereochemical Control

Substituents on the this compound scaffold have a profound impact on its chemical reactivity and the stereochemical outcome of its reactions. The steric and electronic nature of these substituents can be strategically manipulated to achieve high levels of selectivity in complex synthetic transformations. rsc.org

The cyclopentyl group, being a bulky substituent, plays a crucial role in stereoselective synthesis. For instance, its rigid conformation can lead to the highly stereoselective formation of tetracyclic scaffolds. Research has demonstrated that in multicomponent reactions, cyclopentyl-substituted isocyanides can facilitate the assembly of tetrasubstituted cyclopentenyl amines with greater than 99% enantiomeric excess (ee).

A notable study developed a diastereoselective intramolecular isocyanide-based multicomponent reaction that utilizes chiral bifunctional hemiacetals to produce complex tetrasubstituted cyclopentenyl frameworks. rsc.orgrsc.org The stereochemical outcome of this reaction was found to be highly dependent on the nature of the isocyanide component. The methodology demonstrated good tolerance for isocyanides with both bulky and long alkyl chains, as well as those derived from amino acids like glycine. For example, using a glycine-derived isocyanide resulted in the desired product with good yield and excellent stereoselectivity. rsc.org While benzyl (B1604629) isocyanide led to a slight decrease in diastereoselectivity, an aromatic isocyanide still afforded the product with high stereoselectivity. rsc.org This highlights the subtle yet significant influence of the isocyanide substituent on the transition state geometry, which ultimately dictates the stereochemical outcome. rsc.orgsemanticscholar.org

| Isocyanide Substituent | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Bulky Alkyl Chain | 85% | 99:1 | 99% | rsc.org |

| Long Alkyl Chain | 82% | >99:1 | >99% | rsc.org |

| Glycine-derived | 72% | 92:8 | 97% | rsc.org |

| Benzyl | 78% | 87:13 | >99% | rsc.org |

| Aromatic | 51% | 95:5 | >99% | rsc.org |

Strategies for Introducing Bifunctional Motifs in Isocyanide-Based Chemistry

The introduction of bifunctional motifs is a powerful strategy in isocyanide-based chemistry to rapidly build molecular complexity and access diverse molecular scaffolds, such as cyclic peptidomimetics and macrocycles. beilstein-journals.orgmdpi.com This is often achieved by employing bifunctional substrates within isocyanide-based multicomponent reactions (I-MCRs). rsc.org These substrates contain the isocyanide functionality along with another reactive group, enabling sequential or one-pot transformations.

One common strategy involves the use of I-MCR components that bear an additional functional group, such as an alkene, alkyne, or azide. After the initial multicomponent reaction, this secondary functional group can participate in a subsequent cyclization reaction, for instance, through ring-closing metathesis or a 1,3-dipolar cycloaddition. mdpi.com

Another approach is the use of bifunctional building blocks in consecutive or repetitive I-MCRs. For example, a molecule containing both a carboxylic acid and an isocyanide group can be synthesized and then used in an intramolecular Ugi reaction to form macrocycles. beilstein-journals.org Similarly, the combination of different I-MCRs, such as the Ugi and Passerini reactions, in a sequential manner allows for the efficient assembly of complex structures like cyclic depsipeptoids. beilstein-journals.org This strategy involves creating a linear precursor via one MCR, which is then subjected to a second, intramolecular MCR to achieve cyclization. beilstein-journals.org The use of bifunctional starting materials, such as α-isocyano-ω-carboxylic esters, in a sequence of MCRs has proven effective for the synthesis of 16- to 20-membered tetrazolic macrocycles. beilstein-journals.org

Naturally Occurring Cyclopentyl Isocyanide Derivatives and Analogues

Biosynthetic Origins and Isolation from Natural Sources

The natural production of isocyanide-containing compounds occurs across different kingdoms of life, with biosynthetic pathways tailored to the producing organism. sci-hub.se These metabolites have been successfully isolated from a variety of terrestrial and marine sources, including fungi, bacteria, and marine sponges. nih.govannualreviews.org

Biosynthetic Pathways

The formation of the isocyanide functional group in nature primarily follows two distinct routes. In many fungi and bacteria, the biosynthesis originates from amino acids. acs.org A well-studied example is the biosynthesis of xanthocillin, the first natural isocyanide discovered. asm.org This pathway begins with the amino acid L-tyrosine. sci-hub.seresearchgate.net A key family of enzymes, known as isocyanide synthases (ICSs), is responsible for converting the amino group of the precursor into the isocyanide moiety. nih.govresearchgate.net In the fungus Aspergillus fumigatus, the genes for this process are organized into a biosynthetic gene cluster (BGC) called the "xan" cluster. asm.orgresearchgate.net This cluster includes the gene XanB, which encodes the isocyanide synthase, and other genes that perform subsequent modifications like dimerization and methylation to create the final complex molecule. researchgate.netresearchgate.net Interestingly, the production of these compounds can be influenced by environmental factors; for instance, the xanthocillin BGC is transcriptionally responsive to copper levels, with production increasing during copper starvation. asm.org

A second major pathway, observed predominantly in marine sponges, involves the direct incorporation of free cyanide onto a terpene skeleton, likely at a late stage in the biosynthetic process. sci-hub.seannualreviews.orgnih.gov A third, more recently discovered route in some bacteria, utilizes nonheme iron(II)-dependent dioxygenase enzymes to generate the isocyanide group. nih.govunl.edu

Isolation from Natural Sources

Isocyanide-containing natural products have been isolated from a diverse range of organisms:

Fungi : The first isolation was xanthocillin from Penicillium notatum in 1950. acs.orgnih.gov Since then, other fungi like Aspergillus fumigatus and Aspergillus candidus have been identified as producers of xanthocillin-like compounds. nih.govresearchgate.net The genus Trichoderma is a notable source for a series of cyclopentane (B165970) isocyanide antibiotics. acs.org

Marine Organisms : Marine sponges are a prolific source of isocyanoterpenes. acs.orgnih.gov Nudibranch molluscs also contain these compounds, which they are believed to acquire through their diet of sponges. acs.orgnih.gov

Bacteria : Species of Streptomyces, Xenorhabdus, and various cyanobacteria are known producers of isocyanide metabolites. acs.orgnih.govresearchgate.net

The table below summarizes the primary sources and biosynthetic origins of major classes of natural isocyanides.

| Natural Product Class | Representative Organism(s) | Biosynthetic Precursor/Origin | Key Enzymes/Pathway |

| Xanthocillin-type | Penicillium, Aspergillus spp. | L-Tyrosine | Isocyanide Synthase (ICS) |

| Cyclopentyl Isocyanides | Trichoderma spp. | Not fully elucidated | Fungal Isocyanide Pathway |

| Isocyanoterpenes | Marine Sponges, Cyanobacteria | Terpene skeleton + Cyanide | Direct Cyanide Incorporation |

| Isonitrile Lipopeptides | Streptomyces spp. | Amino Acids | Nonheme Iron(II)-dependent Dioxygenase |

Biological Activities and Bio-inspired Synthesis

Natural isocyanides are renowned for their potent and diverse biological activities, which has spurred interest in their use as scaffolds for developing new therapeutic agents. researchgate.netacs.org

Biological Activities

The isocyanide functional group is crucial for the bioactivity of these molecules, which includes potent antibacterial, antifungal, antimalarial, antiprotozoal, and antitumor effects. researchgate.netacs.orgoup.com A primary mechanism behind these activities is the ability of the isocyanide group to act as a strong ligand for transition metals. acs.orgsemanticscholar.org By chelating essential metal ions like copper or iron, these compounds can disrupt cellular processes or inhibit critical metalloenzymes in target organisms. oup.comasm.orgpnas.org

Xanthocillins , for example, exhibit antibacterial properties by binding copper, effectively withholding this essential micronutrient from competing microbes. oup.compnas.orgnih.gov The mechanism has also been linked to the inhibition of iron-containing heme proteins. nih.gov

The cyclopentyl isocyanides produced by Trichoderma fungi have demonstrated antibiotic action. semanticscholar.org Their presence in certain grasses has been linked to "ovine ill thrift," a condition where the growth of sheep is stunted due to the antibiotic effect of these compounds on the animals' essential rumen bacteria. semanticscholar.org

The following table summarizes some of the documented biological activities.

| Isocyanide Class | Example Compound(s) | Documented Biological Activity | Proposed Mechanism of Action |

| Xanthocillin-type | Xanthocillin | Antibacterial, Antifungal. oup.compnas.org | Copper chelation, Heme protein inhibition. oup.comnih.gov |

| Cyclopentyl Isocyanides | Isonitrins | Antibiotic. semanticscholar.org | Inhibition of rumen microflora. semanticscholar.org |

| Marine Isocyanoterpenes | Diisocyanoadociane | Antimalarial, Antifouling, Ichthyotoxic. acs.org | Metal chelation, Enzyme inhibition. |

Bio-inspired Synthesis

The unique reactivity and potent bioactivity of natural isocyanides have inspired synthetic chemists to use them as building blocks for new molecules. The isocyanide group is particularly valuable in multicomponent reactions (MCRs), which allow for the rapid assembly of complex, drug-like molecules from simple starting materials. rsc.org

In one notable example of bio-inspired synthesis, a diisocyanide compound isolated from a marine source was used as the starting scaffold in a series of Ugi four-center three-component reactions. nih.gov This approach was used to create a combinatorial library of novel hybrid molecules that incorporated known antimalarial and antitubercular pharmacophores. nih.gov The resulting synthetic compounds showed significantly enhanced in-vitro antiparasitic activity against the malaria parasite Plasmodium falciparum, with the most potent hybrid exhibiting an IC50 value of 3.6 nM. nih.gov These natural product-inspired hybrids also demonstrated potent anti-neuroinflammatory activity. nih.gov Such strategies, which combine natural product scaffolds with the efficiency of MCRs, represent a powerful avenue for drug discovery. rsc.org

Future Perspectives and Emerging Avenues in Cyclopentyl Isocyanide Research

Development of Novel Synthetic Transformations

While classic isocyanide-based multicomponent reactions (MCRs) like the Passerini and Ugi reactions remain cornerstones of its application, the future lies in expanding the repertoire of transformations involving cyclopentyl isocyanide. acs.orgnih.gov

A significant area of development is the creation of complex carbocyclic frameworks. Recent research has demonstrated an efficient strategy to produce structurally unique, tetrasubstituted cyclopentenyl scaffolds. rsc.orgrsc.org This method combines organocatalysis with an intramolecular isocyanide-based multicomponent reaction, showcasing the potential to build complex rings with high stereoselectivity. rsc.org

Researchers are also exploring novel C-H functionalization reactions. For instance, an acid-promoted direct C-H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones using various isocyanides, including aliphatic variants like this compound, has been developed. nih.gov This reaction proceeds in water, offering a straightforward route to functionalized heterocycles. nih.gov In one example, the reaction of a quinoxalinone with this compound in the presence of perchloric acid yielded the corresponding N-cyclopentyl carboxamide in 81% yield. nih.gov

Furthermore, metal-catalyzed reactions are opening new avenues. A silver-catalyzed decarboxylative acylation of isocyanides with α-keto acids provides access to α-ketoamides, using air as the sole oxidant. mdpi.com This transformation highlights the potential for this compound to participate in novel catalytic cycles that form important structural motifs found in medicinal chemistry.

Exploration of Untapped Reactivity Profiles

The unique electronic nature of the isocyanide functional group, possessing both nucleophilic and electrophilic character at the terminal carbon, allows for a wide range of reactivities that are still being uncovered. rsc.orgacs.org

One emerging application is in the field of bioorthogonal chemistry, where the isocyanide group can be used for labeling biomolecules in living systems due to its small size and unique reactivity. nih.gov Isocyanides can participate in reactions such as [4+1] cycloadditions with tetrazines or ligation with chlorooximes, enabling the specific modification of proteins and carbohydrates. nih.gov

The ability of isocyanides to act as ligands for transition metals is another area of growing interest. unl.edu The coordination of this compound to metal centers, such as copper(I), can stabilize the metal and modulate the electronic properties and catalytic activity of the resulting complex. unive.it This has implications for developing new catalysts for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the isocyanide ligand can play a non-innocent role in the catalytic cycle. unive.it

The synthesis of novel and complex heterocyclic systems is a direct result of exploring new isocyanide reactivity. unex.es For example, isocyanide-based MCRs are being designed to construct scaffolds that are otherwise difficult to access, such as polyfunctionalized cyclo[b]fused carbazoles through catalyst-free cascade reactions in aqueous media. researchgate.net

Advancements in Stereocontrol

A significant challenge in isocyanide chemistry, particularly in MCRs, is the control of stereochemistry. semanticscholar.org Future research is heavily focused on developing highly stereoselective transformations.

A breakthrough in this area involves the strategic combination of different catalysis modes. An efficient method for producing tetrasubstituted cyclopentenyl frameworks with excellent stereocontrol (up to >99% ee and >99:1 dr) was achieved by using organocatalysis to first construct a chiral cyclic hemiacetal, which then participates in a diastereoselective intramolecular isocyanide-based MCR. rsc.orgrsc.org This approach demonstrates that a bulky alkyl isocyanide, analogous to this compound, is well-tolerated and provides the product in high yield and diastereoselectivity. rsc.org

Another successful strategy involves the use of chiral auxiliaries. Diastereoselective Ugi four-component reactions (U-4CR) have been developed using chiral glycosylamines. acs.org These reactions can achieve high diastereoselectivity (up to 99% de) in the synthesis of complex peptidomimetics, and the chiral auxiliary can be removed under mild conditions. acs.org

| Reaction Type | Isocyanide Type | Chiral Strategy | Reported Stereoselectivity | Reference |

|---|---|---|---|---|

| Intramolecular MCR | Alkyl (e.g., Cyclopentyl) | Organocatalysis / Chiral Substrate | up to >99:1 dr, >99% ee | rsc.org |

| Ugi 4-Component Reaction | Various | Chiral Glycosylamine Auxiliary | up to 99% de | acs.org |

Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of isocyanides often involves toxic and hazardous reagents like phosgene (B1210022) or phosphoryl trichloride, and generates significant waste, hindering their large-scale industrial use. gotriple.eukit.edu A major future direction is the development of sustainable and scalable methods for both the synthesis of this compound itself and its use in subsequent reactions.

Recent innovations have led to a methodology dubbed "Isocyanide 2.0," which avoids aqueous workups, significantly reducing reaction waste. rsc.org This method is highly scalable, demonstrated from a 0.2 mmol scale in microtiter plates up to a 0.5 mol scale, and provides high yields and purity under mild conditions. rsc.org Another study focused on greener synthesis from N-formamides identified p-toluenesulfonyl chloride (p-TsCl) as a cheaper, less toxic, and more environmentally friendly dehydrating agent compared to phosphoryl trichloride, offering yields up to 98% and a significantly lower E-factor. rsc.org

The "SusIsocyanide" project represents a forward-looking approach, aiming to combine biobased feedstocks, visible-light photoredox catalysis, and flow chemistry to achieve an economically viable and eco-friendly large-scale synthesis of isocyanides. gotriple.eu Flow chemistry, in particular, offers enhanced safety when dealing with potentially hazardous intermediates and allows for automated, continuous production. gotriple.eusigmaaldrich.com

The use of green solvents is also a key aspect of sustainable chemistry. whiterose.ac.uk Reactions involving this compound are increasingly being developed in environmentally benign media, such as water, which can improve reaction efficiency and simplify product isolation. nih.govresearchgate.net

| Parameter | Traditional Methods (e.g., POCl₃) | Emerging Methods (e.g., "Isocyanide 2.0", p-TsCl) | Reference |

|---|---|---|---|

| Reagents | Toxic, hazardous (phosgene, POCl₃) | Less toxic (p-TsCl), catalytic systems | rsc.org |

| Waste | High E-Factor, requires aqueous workup | Reduced E-Factor, no aqueous workup | rsc.orgrsc.org |

| Scalability | Challenging and hazardous on large scale | Proven scalability over several orders of magnitude | rsc.org |

| Technology | Batch processing | Flow chemistry, photoredox catalysis | gotriple.eu |

Q & A

Q. What are the recommended safety protocols for handling cyclopentyl isocyanide in laboratory settings?

this compound requires strict exposure controls due to its acute toxicity and corrosive properties. Use engineering controls such as closed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include chemically resistant gloves (tested for compatibility), safety goggles, and impervious lab coats. Storage should be in airtight containers at temperatures below -20°C to maintain stability. Emergency protocols, including chemical shower access and spill containment procedures, should be established per OSHA and EU regulations .

Q. How should this compound be synthesized and characterized to ensure high purity?

Synthesis typically involves the dehydration of cyclopentylformamide under anhydrous conditions, using reagents like phosphorus oxychloride. Key parameters include maintaining an inert atmosphere (argon/nitrogen) and rigorous drying of solvents (e.g., dichloromethane) to prevent hydrolysis. Characterization requires FT-IR spectroscopy (C≡N stretch ~2140 cm⁻¹) and ¹H/¹³C NMR (cyclopentyl protons at δ 1.5–2.2 ppm, isocyanide carbon at δ 150–160 ppm). Purity can be confirmed via gas chromatography-mass spectrometry (GC-MS) with reference to CAS RN 68498-54-4 .

Q. What are the stability considerations for this compound under varying experimental conditions?

this compound is sensitive to moisture, light, and elevated temperatures. Stability studies should include accelerated degradation testing (e.g., 40°C/75% relative humidity) to assess decomposition pathways. Monitor for byproducts like cyclopentylamine using HPLC. Avoid prolonged exposure to polar solvents (e.g., water, alcohols) to prevent hydrolysis. Storage in amber vials under nitrogen is recommended .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound reaction intermediates be resolved?

Discrepancies in spectral assignments (e.g., overlapping peaks in IR or NMR) may arise from solvent interactions or tautomerism. Use multivariate analysis (e.g., principal component analysis) to deconvolute complex spectra. Cross-validate findings with DFT calculations (B3LYP/6-31G* level) to predict vibrational frequencies and chemical shifts. For surface-enhanced Raman spectroscopy (SERS), standardize metallic substrate preparation (e.g., Au/Ag nanoparticles) to improve reproducibility .

Q. What experimental designs are optimal for studying radical-mediated reaction mechanisms involving this compound?

Laser-induced isomerization studies (e.g., 266 nm UV irradiation) can elucidate radical pathways. Incorporate radical traps like di-tert-butyl peroxide (DTBP) to identify chain-propagating species. Monitor reaction kinetics via time-resolved mass spectrometry and quantify products (e.g., CH₄, HCN) using GC-TCD. Compare thresholds for thermal vs. photochemical activation to distinguish mechanisms .

Q. How can computational and experimental data be integrated to model this compound’s reactivity in organometallic complexes?

Combine DFT/MD simulations with experimental kinetics to map transition states in ligand-exchange reactions. For example, study Pd-catalyzed cross-couplings by correlating computed activation energies with experimental TOF (turnover frequency) values. Use X-ray crystallography to validate predicted geometries of intermediates. Address discrepancies by refining solvation models (e.g., COSMO-RS) .

Q. What strategies mitigate reproducibility challenges in this compound-based catalysis studies?

Standardize substrate preparation (e.g., distillation purity >99%, Karl Fischer titration for water content). Document all experimental variables (temperature, stirring rate, catalyst loading) in supplemental materials. Use control experiments with deuterated analogs (e.g., D₂O quenching) to confirm mechanistic hypotheses. Publish raw data (e.g., NMR FID files, chromatograms) in repositories like Zenodo for peer validation .

Methodological Frameworks

Q. How should researchers structure publications to ensure reproducibility of this compound experiments?

Follow Beilstein Journal of Organic Chemistry guidelines:

- Methods Section : Detail synthetic procedures, including equipment (e.g., Schlenk line) and purification steps (e.g., column chromatography conditions).

- Supporting Information : Provide spectral raw data, computational input files, and crystallographic CIFs.

- Data Triangulation : Cross-check results using orthogonal techniques (e.g., IR + NMR + HRMS) .

Q. What statistical approaches are recommended for analyzing this compound’s environmental impact in ecotoxicology studies?

Use ANOVA with post-hoc Tukey tests to compare toxicity endpoints (e.g., LC₅₀ in Daphnia magna). Apply QSAR models to predict biodegradation pathways. Include negative controls (e.g., solvent-only exposures) and report confidence intervals for EC₅₀ values. Data should comply with REACH and OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.